Compound Description: This series of compounds (6a-f) features two benzimidazole rings linked by a methylene bridge. These were synthesized and evaluated for their antibacterial activity. Compound 6f, N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine, showed promising broad-spectrum antibacterial activity. []
Relevance: This compound series shares the benzimidazole moiety with N-(1H-benzimidazol-5-yl)-2-(3-pyrrolidinyl)benzamide. The presence of two benzimidazole rings in these derivatives highlights the potential of this scaffold for biological activity, particularly antimicrobial properties. []
Compound Description: This novel series of quinoline-benzamide derivatives was synthesized and evaluated for anticancer activity against the MDA-MB-231 breast cancer cell line. Compound 3i within this series displayed promising activity (IC50 = 6.86 μM), showing better efficacy than cisplatin. []
Relevance: While lacking the benzimidazole core, these compounds share the benzamide moiety with N-(1H-benzimidazol-5-yl)-2-(3-pyrrolidinyl)benzamide. The presence of a quinoline ring system, another nitrogen-containing heterocycle, suggests potential exploration of similar structural modifications in the context of the target compound. []
N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide and its halogenated derivatives
Compound Description: This research focuses on exploring the filaricidal activity of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide and its halogenated derivatives against the parasite Brugia pahangi. While the parent compound showed some activity, several fluorinated derivatives, particularly the 3-fluoro and 4-fluoro analogues, demonstrated increased potency. [, ]
Relevance: These compounds share both the benzimidazole and benzamide moieties with N-(1H-benzimidazol-5-yl)-2-(3-pyrrolidinyl)benzamide. The inclusion of a thiazole ring and the exploration of halogen substituents provide valuable insights for modifying the target compound to potentially enhance its activity or target specific biological pathways. [, ]
Compound Description: This research led to the discovery of (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide (SB939), a potent histone deacetylase (HDAC) inhibitor. SB939 showed potent anticancer activity in various in vivo tumor models and had favorable drug-like properties, leading to its progression into clinical trials. []
Relevance: The presence of a benzimidazole moiety in SB939 makes it structurally relevant to N-(1H-benzimidazol-5-yl)-2-(3-pyrrolidinyl)benzamide. The success of SB939 as an anticancer agent highlights the potential of benzimidazole-containing compounds in targeting relevant biological pathways. []
Compound Description: This compound (1) and its radiolabeled analogs were developed as potential theranostic agents for cancer radiotherapy, targeting microtubules. Compound 1 exhibited potent cytotoxicity against various cancer cell lines and demonstrated promising tumor growth delay in a glioblastoma mouse model. [, ]
Relevance: This compound shares the benzimidazole and benzamide moieties with N-(1H-benzimidazol-5-yl)-2-(3-pyrrolidinyl)benzamide. The inclusion of a carbamate group and an iodobenzoyl substituent highlights strategies for introducing additional functionality and potential for radiolabeling in the target compound. [, ]
Tetrazolamide-benzimidazol-2-ones
Compound Description: This research focused on developing novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. The most promising compound, 1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (25), showed potent HPPD inhibition (IC50 = 10 nM), significantly higher than the reference compound mesotrione. []
Relevance: This series shares the benzimidazole core with N-(1H-benzimidazol-5-yl)-2-(3-pyrrolidinyl)benzamide. The incorporation of a tetrazolamide group and exploration of various substituents on the benzimidazole ring provide insights for structural modifications to explore in the context of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.